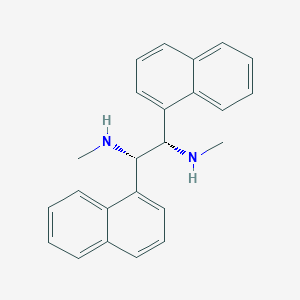
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine is an organic compound that features two naphthalene rings attached to an ethane backbone with two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Formation of Intermediate: The naphthalene derivatives undergo a series of reactions to form an intermediate compound.
Final Coupling: The intermediate is then coupled with an ethane backbone containing two amine groups under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
科学的研究の応用
Chemistry
In organic synthesis, (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine can be used as a building block for more complex molecules
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological molecules could lead to the development of therapeutic agents.
Industry
In materials science, the compound could be used in the synthesis of polymers or other materials with specific properties. Its naphthalene rings provide rigidity and stability, making it suitable for high-performance materials.
作用機序
The mechanism by which (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
類似化合物との比較
Similar Compounds
(1R,2R)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine: A stereoisomer with similar properties but different spatial arrangement.
Naphthalene-1,2-diamine: A simpler compound with only one naphthalene ring.
N,N-Dimethylethylenediamine: A compound with a similar ethane backbone but without naphthalene rings.
Uniqueness
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two naphthalene rings. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
特性
分子式 |
C24H24N2 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
(1S,2S)-N,N'-dimethyl-1,2-dinaphthalen-1-ylethane-1,2-diamine |
InChI |
InChI=1S/C24H24N2/c1-25-23(21-15-7-11-17-9-3-5-13-19(17)21)24(26-2)22-16-8-12-18-10-4-6-14-20(18)22/h3-16,23-26H,1-2H3/t23-,24-/m0/s1 |
InChIキー |
FGRRAYZCHSUXSU-ZEQRLZLVSA-N |
異性体SMILES |
CN[C@@H](C1=CC=CC2=CC=CC=C21)[C@H](C3=CC=CC4=CC=CC=C43)NC |
正規SMILES |
CNC(C1=CC=CC2=CC=CC=C21)C(C3=CC=CC4=CC=CC=C43)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
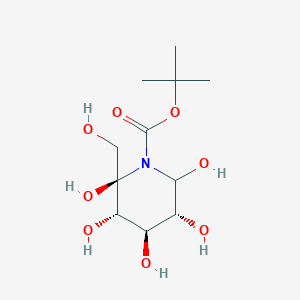
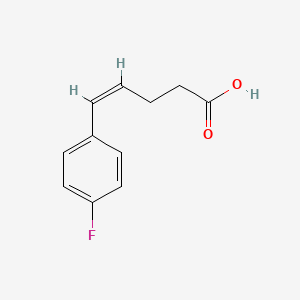
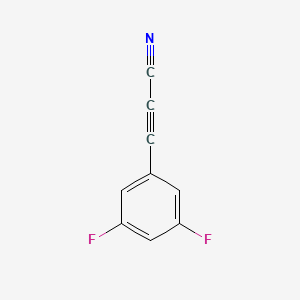
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)

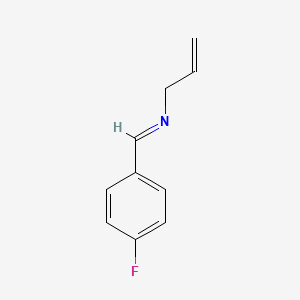

![7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15200237.png)

